ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC0993579
InChI: InChI=1S/C14H17BrN4O3S/c1-2-22-14(21)19-5-3-18(4-6-19)13(23)17-12(20)10-7-11(15)9-16-8-10/h7-9H,2-6H2,1H3,(H,17,20,23)
SMILES: CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC(=CN=C2)Br
Molecular Formula: C14H17BrN4O3S
Molecular Weight: 401.28 g/mol

ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE

CAS No.:

Cat. No.: VC0993579

Molecular Formula: C14H17BrN4O3S

Molecular Weight: 401.28 g/mol

* For research use only. Not for human or veterinary use.

ETHYL 4-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]METHANETHIOYL}PIPERAZINE-1-CARBOXYLATE -

Specification

Molecular Formula C14H17BrN4O3S
Molecular Weight 401.28 g/mol
IUPAC Name ethyl 4-[(5-bromopyridine-3-carbonyl)carbamothioyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C14H17BrN4O3S/c1-2-22-14(21)19-5-3-18(4-6-19)13(23)17-12(20)10-7-11(15)9-16-8-10/h7-9H,2-6H2,1H3,(H,17,20,23)
Standard InChI Key HQWLQMUECXIKCW-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC(=CN=C2)Br
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=CC(=CN=C2)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator